(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHSHAWEBVVRY-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form (E)-3-oxo-3-phenylprop-1-enyl.
Thiophene Formation: The next step includes the formation of the thiophene ring, which can be achieved through a cyclization reaction involving sulfur-containing reagents.
Coupling Reaction: Finally, the thiophene derivative is coupled with another phenylprop-2-en-1-one moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique substituents differentiate it from analogs. Below is a comparative analysis:
Key Observations :
- Thiophene vs.
- Substituent Diversity : The 3-oxo-3-phenylprop-1-enyl group in the target compound enhances π-conjugation compared to simpler substituents (e.g., chloro in ), which may influence optical properties like UV absorption.
- Synthetic Flexibility: Claisen-Schmidt condensation is a common method, but reaction conditions (e.g., solvent, base strength) vary. For example, pyridinyl derivatives require methanol and NaOH , while hydroxyphenyl analogs use ethanol and milder conditions .
Intermolecular Interactions and Crystal Packing
Hydrogen bonding and π-π stacking are critical for crystal engineering.
Table 2: Intermolecular Interaction Comparison
*Predicted based on enone functionality and aromaticity .
Key Observations :
- The target compound’s lack of strong hydrogen bond donors (e.g., –OH) limits O–H···O interactions, unlike hydroxyphenyl analogs . Instead, weaker C–H···O bonds and π-π stacking dominate .
- In pyridinyl derivatives, hydrogen bonding creates dimeric motifs, whereas chloro-substituted thiophenes may exhibit denser packing due to halogen interactions .
Electronic and Physicochemical Properties
Substituents significantly influence properties such as solubility and melting points.
Table 3: Property Comparison
*Estimated based on enone/aromatic analogs.
Key Observations :
- The hydroxyphenyl derivatives exhibit higher solubility in polar solvents due to –OH groups, whereas the target compound’s hydrophobicity limits aqueous solubility .
- Chloro-substituted analogs likely have lower melting points than the target due to reduced conjugation and weaker intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
